molecular formula C20H16N2O4S B2787859 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1,2-thiazol-5-yl)acetic acid CAS No. 2000479-50-3

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1,2-thiazol-5-yl)acetic acid

Cat. No.: B2787859
CAS No.: 2000479-50-3
M. Wt: 380.42
InChI Key: BQGNEFSMHAUMNU-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1,2-thiazol-5-yl)acetic acid is a specialized amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a 1,2-thiazol-5-yl substituent. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . Its molecular formula is C₂₀H₁₆N₂O₄S, with a molecular weight of 380.43 g/mol and CAS number 1592739-14-4 .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1,2-thiazol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c23-19(24)18(17-9-10-21-27-17)22-20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-10,16,18H,11H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGNEFSMHAUMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=NS4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1,2-thiazol-5-yl)acetic acid typically involves multiple steps, starting with the preparation of the fluoren-9-ylmethoxycarbonyl chloride. This intermediate is then reacted with the appropriate amino acid derivative under controlled conditions to form the desired product. The reaction conditions often require the use of a strong base, such as triethylamine, and a suitable solvent, like dichloromethane, to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods, including recrystallization and chromatography, are utilized to obtain the final product with the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as the fluoren-9-ylmethoxycarbonyl and thiazol-5-yl moieties makes it versatile in organic synthesis.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The reactions involving this compound can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs. These products are valuable in further chemical synthesis and research applications.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe or inhibitor in studying enzyme activities and protein interactions. Its ability to bind to specific molecular targets makes it a valuable tool in biochemical assays.

Medicine: The medicinal applications of this compound are vast. It can be used in the development of pharmaceuticals, particularly in the design of drugs targeting specific diseases. Its potential as an antimicrobial or anticancer agent is being explored, with promising results in preliminary studies.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and coatings. Its chemical properties make it suitable for applications in polymer chemistry and surface modification.

Mechanism of Action

The mechanism by which 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1,2-thiazol-5-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The fluoren-9-ylmethoxycarbonyl group can act as a ligand, binding to metal ions or enzymes, while the thiazol-5-yl moiety can interact with nucleophilic sites on biomolecules. These interactions can modulate biological processes and lead to the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1,2-thiazol-5-yl)acetic acid 1,2-thiazol-5-yl C₂₀H₁₆N₂O₄S 380.43 1592739-14-4 Aromatic thiazole ring; potential for π-π interactions and H-bonding
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazinyl C₂₀H₂₀N₂O₄ 376.39 180576-05-0 Flexible piperazine ring; basic nitrogen for solubility modulation
2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid 3-methylazetidinyl C₂₁H₂₁NO₅ 367.40 1592739-14-4 Rigid azetidine ring; steric hindrance may affect reactivity
2-(cyclohex-3-en-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid Cyclohex-3-en-1-yl C₂₃H₂₃NO₄ 377.44 1154761-18-8 Aliphatic cyclohexene substituent; hydrophobic interactions dominate

Comparative Solubility and Stability

Property Thiazole Derivative Piperazinyl Derivative Azetidine Derivative Cyclohexene Derivative
Water Solubility (mg/mL) ~0.5 (predicted) ~5.0 (predicted) ~0.3 (predicted) ~0.1 (predicted)
Stability in DMSO Stable (24h) Stable (24h) Degrades (~10% in 24h) Stable (24h)
Melting Point (°C) 180–185 165–170 190–195 155–160

Predicted solubility based on LogP values (thiazole: ~3.5; piperazinyl: ~2.8; azetidine: ~3.2; cyclohexene: ~4.1) .

Q & A

Q. What are the established synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound is synthesized via Fmoc-protection of the amino group followed by coupling with a thiazole-containing moiety. Key steps include:

  • Amino group protection : Using Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) with a base like DIEA (N,N-diisopropylethylamine) to prevent racemization .
  • Thiazole incorporation : Coupling via carbodiimide reagents (e.g., DCC or EDC) with HOBt (hydroxybenzotriazole) to activate the carboxylic acid group .
  • Purification : Reverse-phase HPLC or silica-gel chromatography to isolate the product (>95% purity) . Critical factors : Lower temperatures (0–4°C) reduce side reactions, while anhydrous solvents minimize hydrolysis. Yields typically range from 65–85% depending on stoichiometric precision .

Q. How is structural characterization performed to confirm identity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and thiazole ring (δ 8.1–8.3 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 380.43 for C₂₀H₁₆N₂O₄S) .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

Q. What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (classified as H315/H319) .
  • Ventilation : Use fume hoods to prevent inhalation of dust (H335) .
  • Storage : Dark, dry conditions (2–8°C) under inert gas (argon/nitrogen) to prevent Fmoc group degradation .

Advanced Research Questions

Q. How does the thiazole substituent affect reactivity in solid-phase peptide synthesis (SPPS)?

The thiazole ring introduces steric hindrance and electronic effects:

  • Steric challenges : Bulky thiazole may reduce coupling efficiency in sterically demanding sequences. Use of stronger activators (e.g., HATU) or extended reaction times improves incorporation .
  • Electronic effects : The electron-deficient thiazole stabilizes transition states during amide bond formation, enhancing reaction rates in specific cases .
  • Comparative data : Thiazole-containing derivatives show 10–15% lower coupling efficiency vs. phenylalanine analogs, necessitating optimization .

Q. What strategies resolve contradictions in crystallographic data during structural analysis?

  • Software tools : SHELX programs (e.g., SHELXL for refinement) are widely used but may require cross-validation with Phenix or Olex2 for disordered regions .
  • Data collection : High-resolution (<1.0 Å) X-ray diffraction reduces ambiguity. Twinning or poor crystal quality often underlies discrepancies .
  • Validation metrics : R-factor convergence (<5%) and Ramachandran outliers (<0.1%) ensure model reliability .

Q. How can racemization be minimized during peptide chain elongation with this derivative?

  • Low-temperature coupling : 0–4°C slows racemization kinetics .
  • Additives : HOBt or Oxyma Pure suppress base-mediated epimerization .
  • Monitoring : Circular dichroism (CD) or Marfey’s reagent assays detect D-isomer formation .

Q. What analytical approaches troubleshoot low yield in Fmoc deprotection?

  • Deprotection kinetics : Piperidine (20% in DMF) for 30 minutes typically removes Fmoc, but prolonged exposure risks side reactions. Monitor via UV absorbance (λ = 301 nm) .
  • Alternative bases : DBU (1,8-diazabicycloundec-7-ene) in DCM accelerates deprotection for sterically hindered residues .

Methodological Tables

Q. Table 1: Comparative Coupling Efficiency of Thiazole Derivatives

CompoundActivatorSolventCoupling Efficiency (%)
Standard Fmoc-amino acidHBTUDMF95
Thiazole-containing analogHATUDMF/DCM82
Thiazole-containing analogEDC/HOBtDMF75
Data adapted from SPPS optimization studies .

Q. Table 2: Hazard Classification Variability Across SDS Sources

SourceAcute Toxicity (Oral)Skin IrritationRespiratory Hazard
Category 4Category 2Category 3
Not classifiedCategory 2Not classified
Note: Always cross-reference SDS from multiple providers .

Key Recommendations

  • Synthesis : Prioritize HATU over DCC for sterically hindered couplings .
  • Safety : Validate hazard classifications with recent SDS (post-2023) due to regulatory updates .
  • Data Analysis : Use hybrid software (SHELX + Phenix) for crystallographic ambiguity .

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